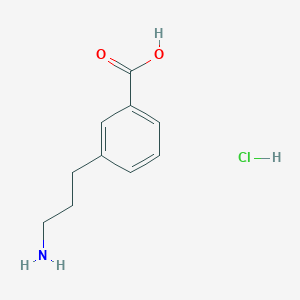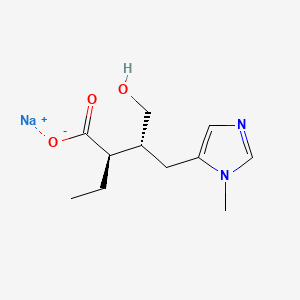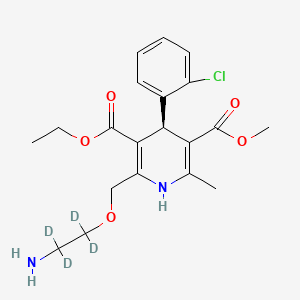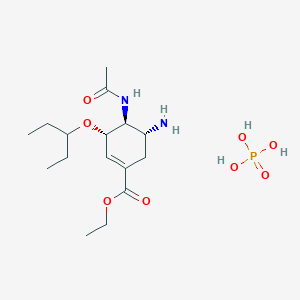
3-(3-Aminopropyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The biosynthesis of 3-(3-Aminopropyl)benzoic acid, or closely related compounds, demonstrates the potential for microbial production from simple substrates like glucose. Zhang and Stephanopoulos (2016) illustrated a microbial biosynthetic system in Escherichia coli for the de novo production of 3-amino-benzoic acid (3AB), a compound closely related to 3-(3-Aminopropyl)benzoic acid, showcasing the power of co-culture engineering to significantly enhance production yields (Zhang & Stephanopoulos, 2016).
Molecular Structure Analysis
The molecular structure of derivatives similar to 3-(3-Aminopropyl)benzoic acid has been elucidated through spectroscopic studies and crystallography, revealing intricate details about their configuration and spatial arrangement. For instance, Aydın et al. (2010) synthesized and characterized 4-(3-Benzoylthioureido)benzoic acid, demonstrating the compound's structure via various spectroscopic techniques and crystallographically confirming its triclinic space group (Aydın et al., 2010).
Chemical Reactions and Properties
Research into the chemical reactivity of benzoic acid derivatives, including 3-(3-Aminopropyl)benzoic acid analogs, highlights their versatile functionalization. Li et al. (2016) detailed a general protocol for meta-C–H olefination of benzoic acid derivatives, offering a new avenue for modifying compounds like 3-(3-Aminopropyl)benzoic acid through selective C–H bond functionalization, which opens the door to synthetically useful tools for organic synthesis (Li et al., 2016).
Physical Properties Analysis
The physical properties of 3-(3-Aminopropyl)benzoic acid and its derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. The crystal structure and physical characterization of compounds provide insight into their stability, solubility, and interaction with other molecules. For example, the study by Lemmerer and Bourne (2012) on benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione showcases the importance of understanding hydrogen bonding and molecular packing in determining the physical properties of benzoic acid derivatives (Lemmerer & Bourne, 2012).
Chemical Properties Analysis
The chemical properties of 3-(3-Aminopropyl)benzoic acid, including its reactivity, stability, and interaction with various reagents, are fundamental for its utilization in synthetic pathways. Studies on the synthesis and reactivity of benzoic acid derivatives provide a foundation for understanding how modifications to the benzoic acid core can influence the chemical behavior of these compounds. For instance, the research on triorganotin(IV) complexes of azo-carboxylic acids derived from amino benzoic acids by Roy et al. (2016) exemplifies the application of 3-(3-Aminopropyl)benzoic acid derivatives in synthesizing complexes with potential anti-diabetic activities, highlighting the compound's versatility in chemical synthesis (Roy et al., 2016).
Applications De Recherche Scientifique
Biosynthesis and Bioengineering
Co-culture Engineering in Microbial Biosynthesis 3-(3-Aminopropyl)benzoic acid (3AB) has been recognized as a significant building block for the production of various compounds with biological activities. A study by Zhang and Stephanopoulos (2016) revealed the use of microbial biosynthesis for de novo 3AB production from glucose. Notably, an E. coli-E. coli co-culture system was engineered, enhancing 3AB production 15-fold compared to the mono-culture approach, demonstrating the potential of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).
Natural Product Biosynthesis
Biosynthesis of AHBA-derived Natural Products 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a multitude of natural products, including ansamycins and mitomycins. Kang, Shen, and Bai (2012) explored the molecular genetics, chemical, and biochemical aspects of the biosynthesis of AHBA-derived products, providing a comprehensive overview of the biosynthetic pathways and their implications (Kang, Shen, & Bai, 2012).
Antibacterial Applications
Synthesis and Antibacterial Activity Satpute, Gangan, and Shastri (2018) synthesized a novel ester/hybrid derivative of 3-hydroxy benzoic acid and tested its antibacterial activity. Their research indicates the potential of 3-hydroxy benzoic acid derivatives in developing potent chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Material Sciences
Hybrid Material Construction Yan and Sui (2006) demonstrated the construction of a novel molecular hybrid material with double chemical bonds using a modified benzoic acid molecule. The research highlights the material's strong luminescence and unique microlotus root-like pore morphology, indicating its potential applications in various fields including optoelectronics (Yan & Sui, 2006).
Food Industry Applications
Ionic Liquid-Modified Monolith for Food Additives Wang et al. (2014) developed a novel ionic liquid-modified organic-polymer monolithic capillary column for in-tube solid-phase microextraction of acidic food additives, demonstrating its high extraction efficiency and applicability in analyzing complex samples, like beverages (Wang et al., 2014).
Safety And Hazards
Safety data sheets suggest that 3-(3-Aminopropyl)benzoic acid may cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Propriétés
IUPAC Name |
3-(3-aminopropyl)benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-6-2-4-8-3-1-5-9(7-8)10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHQSMUQVWLINA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)





![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)
![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)


